Field: Organic Chemistry
Application: This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes.
Method: The process involves the use of a palladium catalyst to form pinacol benzyl boronate.
Results: The result is the formation of pinacol benzyl boronate.
Application: This compound can be used for the hydroboration of alkyl or aryl alkynes and alkenes.
Method: The process involves the use of transition metal catalysts.
Results: The result is the formation of boronates.
Application: This compound can be used for coupling with aryl iodides.
Method: The process involves the use of a copper catalyst to form aryl boronates.
Field: Polymer Chemistry
Application: This compound can be used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units.
Results: The result is the formation of novel copolymers with unique optical and electrochemical properties.
Field: Pharmaceutical Sciences
Results: The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc.
N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide is a complex organic compound notable for its structural features, particularly the incorporation of a boron-containing moiety. Its molecular formula is , and it possesses a molecular weight of approximately 305.18 g/mol. The compound is characterized by a propionamide group attached to a phenyl ring that is further substituted with a tetramethyl-1,3,2-dioxaborolan moiety. This unique structure contributes to its potential applications in various chemical and biological fields.
The synthesis of N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide typically involves several key steps:
For example, one method involves using 3-formylbenzenboronic acid and pinacol in the presence of sodium borohydride to synthesize related compounds .
N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide has potential applications across various fields:
Interaction studies involving N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide are essential for understanding its reactivity and biological implications. These studies often focus on:
Several compounds share structural similarities with N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide | 214360-60-8 | 0.99 |
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 171364-78-6 | 0.86 |
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide | 1056904-42-7 | 0.88 |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide | 935660-75-6 | 0.83 |
These compounds highlight the versatility and importance of boron-containing structures in organic chemistry and their potential applications across various scientific disciplines.